Tmv-IN-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tmv-IN-3 involves the chemical modification of the tobacco mosaic virus. The virus is isolated from its tobacco plant host and undergoes spatially controlled interior and exterior chemical modifications . The coat protein of the virus is chemically addressable by diazonium coupling to surface-exposed tyrosine residues on the exterior, while the inner surface can be modified using traditional amide coupling reactions to surface-exposed glutamic acid residues .

Industrial Production Methods

Industrial production of this compound leverages the robust biological scaffold of the tobacco mosaic virus. The virus is propagated in tobacco plants, and yields as high as 4.5 mg per gram of infected leaf material can be purified . The production process involves the extraction of the virus from the plant, followed by chemical modifications to produce the desired compound.

Chemical Reactions Analysis

Types of Reactions

Tmv-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s coat protein contains abundant amino acid residues on the surface, making it suitable for facile chemical labeling and modification .

Common Reagents and Conditions

Common reagents used in the chemical modification of this compound include 1-ethyl-3-(dimethylaminopropyl)carbodiimide (EDC) for activating carboxylic acids and propargyl amine for forming amide bonds . The reaction conditions typically involve mild temperatures and pH ranges to maintain the stability of the viral particles.

Major Products Formed

The major products formed from the chemical reactions of this compound include various hybrid materials with enhanced properties for specific applications. These products retain the rod-like morphology of the tobacco mosaic virus and exhibit high accessible surface area and pore volume .

Scientific Research Applications

Tmv-IN-3 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tmv-IN-3 involves its interaction with specific molecular targets and pathways. The compound’s coat protein binds to viral RNA and interacts with components of the cytoskeleton, increasing the size exclusion limit of plasmodesmata to facilitate virus spread between cells . Additionally, this compound can inhibit the infective ability of the tobacco mosaic virus by disrupting the integrity of viral particles .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tmv-IN-3 include other derivatives of the tobacco mosaic virus, such as flavone derivatives containing carboxamide fragments and biosynthesized silver nanoparticles .

Uniqueness

This compound stands out due to its high stability, ease of chemical modification, and versatility in various applications. Unlike other compounds, this compound retains the rod-like morphology of the tobacco mosaic virus, providing a unique scaffold for the development of advanced materials and biomedical applications .

Properties

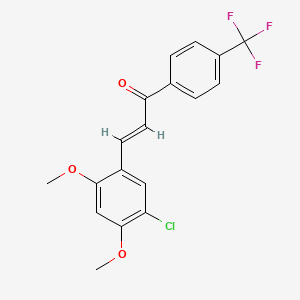

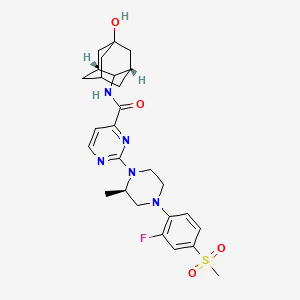

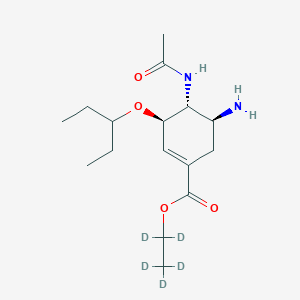

Molecular Formula |

C28H26O4 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

5-[3-[4-[(E)-3-(3-methylphenyl)prop-2-enoyl]phenoxy]propoxy]-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C28H26O4/c1-20-4-2-5-21(18-20)6-14-27(29)22-7-10-24(11-8-22)31-16-3-17-32-25-12-13-26-23(19-25)9-15-28(26)30/h2,4-8,10-14,18-19H,3,9,15-17H2,1H3/b14-6+ |

InChI Key |

NEMQTDLSAUJPDF-MKMNVTDBSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)OCCCOC3=CC4=C(C=C3)C(=O)CC4 |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)OCCCOC3=CC4=C(C=C3)C(=O)CC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12394724.png)